molecular formula C7H13N3O2S B13613364 3-(Tert-butyl)-1h-pyrazole-4-sulfonamide

3-(Tert-butyl)-1h-pyrazole-4-sulfonamide

Cat. No.: B13613364
M. Wt: 203.26 g/mol
InChI Key: WIVKIKCAIIKTLW-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1h-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom at the third position and a sulfonamide group at the fourth position of the pyrazole ring. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1h-pyrazole-4-sulfonamide typically involves the reaction of tert-butyl hydrazine with a suitable sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The general reaction scheme is as follows:

    Formation of tert-butyl hydrazine: tert-butyl hydrazine is prepared by reacting tert-butylamine with hydrazine hydrate.

    Sulfonamide formation: tert-butyl hydrazine is then reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1h-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butyl)-1h-pyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A similar compound with a methoxybenzyl group instead of a sulfonamide group.

    tert-Butyl 3-oxopiperidine-1-carboxylate: Another tert-butyl-substituted compound with different functional groups.

Uniqueness

3-(Tert-butyl)-1h-pyrazole-4-sulfonamide is unique due to the presence of both the tert-butyl and sulfonamide groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other pyrazole derivatives.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

5-tert-butyl-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-7(2,3)6-5(4-9-10-6)13(8,11)12/h4H,1-3H3,(H,9,10)(H2,8,11,12)

InChI Key

WIVKIKCAIIKTLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NN1)S(=O)(=O)N

Origin of Product

United States

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